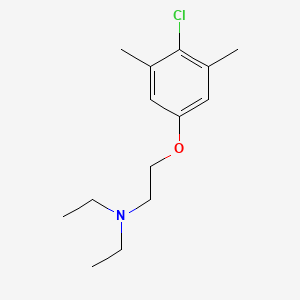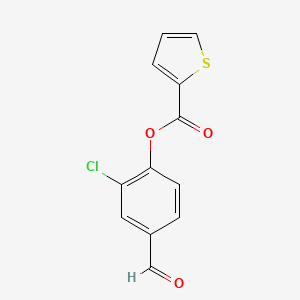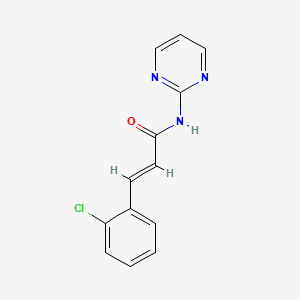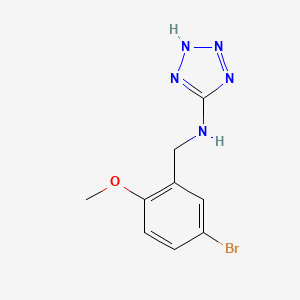![molecular formula C10H9F3N2O3 B5830357 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, commonly known as TFB-TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been widely used as a research tool to study the role of EAATs in various physiological and pathological conditions.
作用機序
TFB-TBOA acts as a non-competitive inhibitor of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide by binding to the transporter protein and blocking the reuptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TFB-TBOA has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation.
実験室実験の利点と制限
TFB-TBOA has several advantages as a research tool. It is a potent and selective inhibitor of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological conditions. However, TFB-TBOA also has some limitations. It is highly toxic and requires careful handling. In addition, its effects on other transporters and receptors need to be carefully evaluated to ensure that the observed effects are due to EAAT inhibition.
将来の方向性
There are several future directions for research on TFB-TBOA. One area of interest is the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in addiction and mood disorders. TFB-TBOA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation. Further research is needed to determine the potential therapeutic applications of TFB-TBOA in these disorders. Another area of interest is the development of more potent and selective EAAT inhibitors. TFB-TBOA has been a valuable tool for studying 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, but there is still a need for more potent and selective inhibitors to fully understand the role of glutamate in various physiological and pathological conditions.
合成法
TFB-TBOA can be synthesized through a multistep process starting from 4-methoxybenzonitrile. The first step involves the conversion of 4-methoxybenzonitrile to 4-methoxybenzamide, which is then reacted with trifluoroacetic anhydride to form 4-methoxy-N'-trifluoroacetylbenzamide. The final step involves the reaction of 4-methoxy-N'-trifluoroacetylbenzamide with O-(2-aminoethyl)hydroxylamine to form TFB-TBOA.
科学的研究の応用
TFB-TBOA has been widely used as a research tool to study the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in various physiological and pathological conditions. It has been shown to be effective in the treatment of epilepsy, stroke, and traumatic brain injury. TFB-TBOA has also been used to study the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in addiction, depression, and anxiety disorders.
特性
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c1-17-7-4-2-6(3-5-7)8(14)15-18-9(16)10(11,12)13/h2-5H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMTMOWXSYSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C(F)(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)

![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)

![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)
![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)
